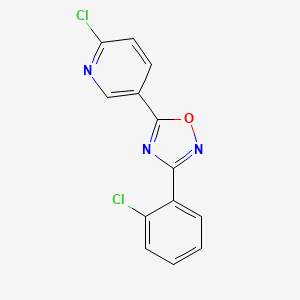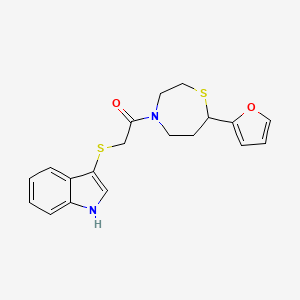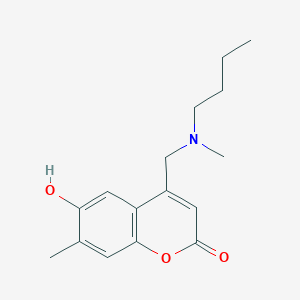
4-((butyl(methyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((butyl(methyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one" is a derivative of 2H-chromen-2-one, which is a scaffold found in various biologically active compounds. The chromene core is known for its presence in natural products and synthetic compounds with a wide range of pharmacological activities. The specific structure of this compound suggests potential interactions with biological systems, possibly through the hydroxy and amino functional groups, which could be points of pharmacological interest.
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various methods. One such method is a catalyst-free combinatorial library synthesis, as described in the first paper, where a four-component reaction is used to create novel chromene derivatives . Although the compound is not directly synthesized in the studies provided, the methods described could potentially be adapted for its synthesis. For instance, the one-pot synthesis approach using Bi(NO3)3·5H2O as a catalyst, as mentioned in the second paper, could be a viable route for synthesizing similar compounds by substituting the appropriate starting materials .
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromen-2-one core, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The specific substituents on the core, such as the butyl(methyl)amino)methyl group in the compound of interest, can significantly influence the compound's chemical behavior and interaction with biological targets. The presence of a hydroxy group on the chromene ring can also contribute to the compound's ability to form hydrogen bonds, which is important for its biological activity.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including Mannich-type reactions, as indicated in the second paper . This type of reaction involves the formation of a bond between a carbon atom and a nitrogen atom, leading to the introduction of an aminoalkyl group into the molecule. The presence of electron-withdrawing or electron-donating groups on the chromene core can influence the reactivity of the compound in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The hydroxy group is likely to increase the compound's solubility in polar solvents, while the presence of the butyl(methyl)amino)methyl group could affect its lipophilicity, potentially influencing its pharmacokinetic properties. The third paper provides insight into the coordination chemistry of chromene derivatives, suggesting that the carbonyl and hydroxy groups can act as coordination sites in metal complexes . This coordination behavior could be relevant for the compound's potential use in medicinal chemistry or material science.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[butyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-5-6-17(3)10-12-8-16(19)20-15-7-11(2)14(18)9-13(12)15/h7-9,18H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVXPHHIPLGIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=O)OC2=C1C=C(C(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B3005351.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)
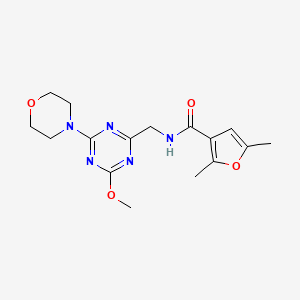
![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)
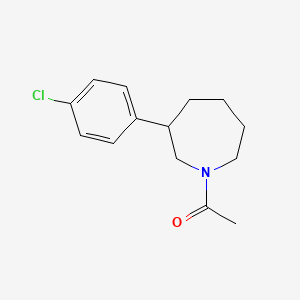
![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)

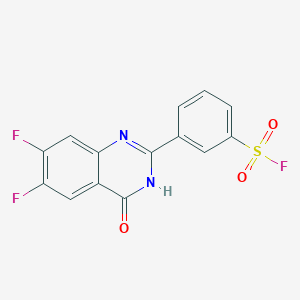
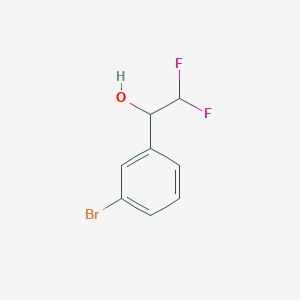
![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)
